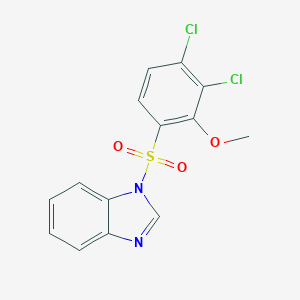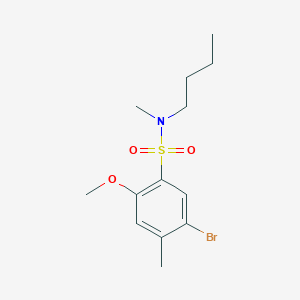
1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole typically involves the reaction of 3,4-dichloro-2-methoxyaniline with benzimidazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dichlorophenyl)sulfonylbenzimidazole
- 1-(2-Methoxyphenyl)sulfonylbenzimidazole
- 1-(3,4-Dichloro-2-methoxyphenyl)benzimidazole
Uniqueness
1-(3,4-Dichloro-2-methoxyphenyl)sulfonylbenzimidazole is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The sulfonyl group further enhances its potential as an enzyme inhibitor, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c1-21-14-12(7-6-9(15)13(14)16)22(19,20)18-8-17-10-4-2-3-5-11(10)18/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSHXLAQQVVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-2-ethyl-4-methyl-1H-imidazole](/img/structure/B344997.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B345000.png)
amine](/img/structure/B345006.png)
amine](/img/structure/B345007.png)
amine](/img/structure/B345008.png)
amine](/img/structure/B345009.png)

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345019.png)
![(4-{[(4-Ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345023.png)

amine](/img/structure/B345027.png)
![{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine](/img/structure/B345028.png)
